molecular formula C12H16N2S B2722794 2-Amino-6-(propan-2-yl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carbonitrile CAS No. 1339396-84-7

2-Amino-6-(propan-2-yl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carbonitrile

Cat. No. B2722794
CAS RN: 1339396-84-7
M. Wt: 220.33
InChI Key: BQCQVQDGCIBEKF-UHFFFAOYSA-N
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Description

2-Amino-6-(propan-2-yl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carbonitrile is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields.

Scientific Research Applications

Synthesis of Pyrrolobenzo[b]thieno[1,4]diazepines

2-Amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carbonitrile serves as a precursor in the synthesis of pyrrolobenzo[b]thieno[1,4]diazepines, highlighting its utility in creating compounds with potential biological activities (El-Kashef et al., 2007).

Antibacterial Schiff Bases

This compound has been used to synthesize Schiff bases with notable antibacterial properties. The Schiff bases, synthesized under microwave irradiation, displayed significant in vitro antibacterial activity, outperforming standard drugs like chloramphenicol against certain bacteria (Khan et al., 2013).

Copper(I) Iodide-catalyzed Synthesis

It has also been involved in copper(I) iodide-catalyzed synthesis processes to create 1-benzothiophen-2-amines, which are intermediates in producing pharmaceuticals like Raloxifene (Petrov et al., 2015).

Crystal Structure Analysis

Research on polysubstituted benzene derivatives, including 3-amino-5,6-dimethyl-2-nitrobiphenyl-4-carbonitrile, provides insights into molecular structure through crystal structure determination, which is crucial for understanding compound interactions (Zhang, 2013).

Synthesis of Heterocyclic Compounds

The chemical serves as a synthon in reactions with benzylidenemalononitriles, α,β-acetylenic esters, and ketones to yield various heterocyclic compounds, demonstrating its versatility in organic synthesis (Youssef, 2009).

Antimicrobial and Pharmacological Activities

Furthermore, derivatives synthesized from this compound have been explored for their antiarrhythmic, serotonin antagonist, and antianxiety activities, showing high efficacy in pharmacological screenings (Amr et al., 2010).

properties

IUPAC Name

2-amino-6-propan-2-yl-4,5,6,7-tetrahydro-1-benzothiophene-3-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16N2S/c1-7(2)8-3-4-9-10(6-13)12(14)15-11(9)5-8/h7-8H,3-5,14H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BQCQVQDGCIBEKF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1CCC2=C(C1)SC(=C2C#N)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16N2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

220.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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